

Investigating Guanidinoacetate Methyltransferase (GAMT) Deficiency with Glycocyamine- ^{15}N , $^{13}\text{C}_2$: A Technical Guide

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Compound of Interest

Compound Name: Glycocyamine- ^{15}N , $^{13}\text{C}_2$

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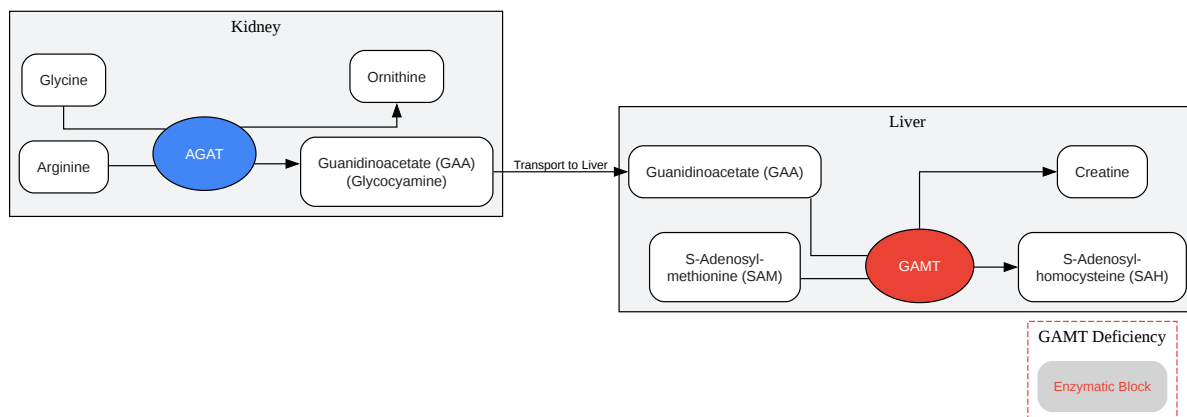
Introduction

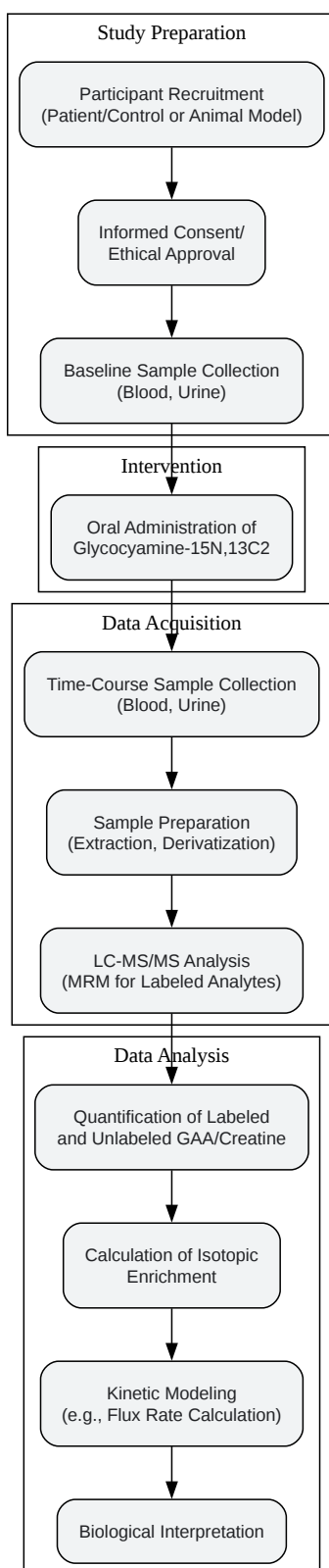
Guanidinoacetate methyltransferase (GAMT) deficiency is an autosomal recessive inborn error of creatine synthesis characterized by a deficiency of the enzyme GAMT.[1][2] This enzymatic block leads to a systemic depletion of creatine and a toxic accumulation of its precursor, guanidinoacetic acid (GAA).[2][3] The clinical manifestations are severe and primarily affect the central nervous system, including intellectual disability, developmental delay, seizures, and movement disorders.[1][4] Accurate diagnosis and monitoring of therapeutic interventions are crucial for managing this disorder.

Stable isotope tracers offer a powerful tool for in vivo investigation of metabolic pathways. Glycocyamine- ^{15}N , $^{13}\text{C}_2$ is a stable isotope-labeled form of GAA that can be used to trace the in vivo conversion of GAA to creatine. This technical guide provides an in-depth overview of the use of Glycocyamine- ^{15}N , $^{13}\text{C}_2$ in the investigation of GAMT deficiency, including detailed experimental protocols, data presentation, and visualization of the relevant biochemical pathway and experimental workflow.

Biochemical Pathway in GAMT Deficiency

The synthesis of creatine is a two-step process primarily occurring in the kidneys and liver.^{[5][6]} In the first step, arginine and glycine are converted to guanidinoacetate (GAA) and ornithine by the enzyme arginine:glycine amidinotransferase (AGAT).^{[5][7]} Subsequently, GAMT catalyzes the methylation of GAA, using S-adenosylmethionine (SAM) as a methyl group donor, to form creatine.^{[5][7]} In GAMT deficiency, the second step is impaired, leading to the accumulation of GAA and a deficiency of creatine.^[4]





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